![molecular formula C16H18N2O B3198830 3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide CAS No. 1016678-14-0](/img/structure/B3198830.png)
3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide
Overview
Description
Scientific Research Applications
Pharmacological Research and Potential Therapeutic Applications
The study of non-fentanyl novel synthetic opioids, including N-substituted benzamides, highlights the exploration of compounds with potential euphoric or analgesic properties. These research efforts aim to understand the pharmacology of substances that could either pose risks as substances of abuse or offer therapeutic benefits under controlled conditions (Sharma et al., 2018).
Chemical Synthesis and Molecular Design
Research into the synthesis of complex molecules, like 5,5′-Methylene-bis(benzotriazole), involves the development of practical, environmentally benign methods. Such studies are crucial for advancing green chemistry principles in the synthesis of molecules with potential applications in metal passivation and light-sensitive materials (Gu et al., 2009).
Environmental Studies and Toxicology
The occurrence and fate of pharmaceuticals and personal care products (PPCPs) in aquatic environments are of growing concern. Studies on substances like benzophenone-3, a common sunscreen component, help assess the environmental impact and ecological risks of chemical compounds widely used in consumer products. These investigations are vital for understanding how such chemicals behave in natural water bodies and their potential effects on aquatic life and ecosystems (Kim & Choi, 2014).
properties
IUPAC Name |
3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,10-11,17H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIHJQDFPYZJBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-[(4-methylphenyl)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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